10H-Dibenzo[b,e][1,4]oxaborinin-10-ol
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Overview
Description
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol: is a chemical compound with the molecular formula C12H9BO2 It is known for its unique structure, which includes a boron atom integrated into a dibenzofuran framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol typically involves the reaction of dibenzofuran with boron-containing reagents. One common method includes the use of boronic acids or boron trifluoride as starting materials. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction temperature is usually maintained at a moderate level, around 80-100°C, to facilitate the formation of the boron-oxygen bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-oxygen bond to a boron-hydrogen bond.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Boron-hydrogen compounds.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to form boron-oxygen bonds is a key feature.
Comparison with Similar Compounds
Dibenzofuran: Lacks the boron atom but has a similar structural framework.
Phenoxaborin: Contains a boron atom but differs in the arrangement of the aromatic rings.
Boronic Acids: Share the boron-oxygen bond but have different structural features.
Uniqueness: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol is unique due to its combination of a dibenzofuran framework with a boron atom, which imparts distinct chemical properties. This combination allows it to participate in a variety of reactions and applications that are not possible with similar compounds lacking either the boron atom or the specific structural arrangement.
Properties
IUPAC Name |
10-hydroxybenzo[b][1,4]benzoxaborinine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFPDIBAOEMHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2OC3=CC=CC=C31)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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